3-(4-BENZYLPIPERIDIN-1-YL)-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDAZINE
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Overview
Description
3-(4-BENZYLPIPERIDIN-1-YL)-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a benzyl group, a pyridazine ring, and a benzenesulfonyl group with methyl substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BENZYLPIPERIDIN-1-YL)-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Benzyl Substitution: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Pyridazine Ring Formation: The pyridazine ring is constructed via a condensation reaction involving hydrazine and a suitable diketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-BENZYLPIPERIDIN-1-YL)-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperidine or pyridazine rings.
Reduction: Reduced forms of the benzenesulfonyl group.
Substitution: Substituted derivatives with various functional groups replacing the sulfonyl group.
Scientific Research Applications
3-(4-BENZYLPIPERIDIN-1-YL)-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDAZINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-BENZYLPIPERIDIN-1-YL)-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-BENZYLPIPERIDIN-1-YL)-6-(3,4-DIMETHYLBENZENESULFONYL)PYRIDAZINE: shares similarities with other piperidine and pyridazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-6-(3,4-dimethylphenyl)sulfonylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-18-8-9-22(16-19(18)2)30(28,29)24-11-10-23(25-26-24)27-14-12-21(13-15-27)17-20-6-4-3-5-7-20/h3-11,16,21H,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTAVZRYOULOHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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